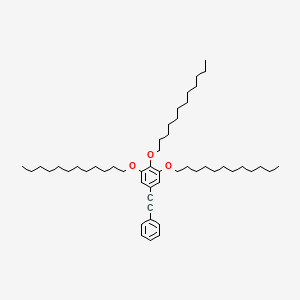![molecular formula C14H17N3O8S B12519915 Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]- CAS No. 701210-20-0](/img/structure/B12519915.png)
Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]- is a complex organic compound characterized by the presence of a hexanoic acid backbone with a 4-nitrophenyl sulfonyl group and an oxoacetyl amino group. This compound is known for its unique chemical structure, which imparts specific reactivity and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of hexanoic acid with 4-nitrophenyl sulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then reacted with oxoacetic acid and an appropriate amine to introduce the oxoacetyl amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonyl derivatives.
Scientific Research Applications
Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential as a drug candidate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and oxoacetyl groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
- Hexanoic acid, 6-[[2-[[(4-chlorophenyl)sulfonyl]amino]-2-oxoacetyl]amino]-
- Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-
Comparison: Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]- is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic and steric properties. This differentiates it from similar compounds with different substituents, such as 4-chlorophenyl or 4-methylphenyl groups, which may exhibit different reactivity and biological activity.
Properties
CAS No. |
701210-20-0 |
|---|---|
Molecular Formula |
C14H17N3O8S |
Molecular Weight |
387.37 g/mol |
IUPAC Name |
6-[[2-[(4-nitrophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H17N3O8S/c18-12(19)4-2-1-3-9-15-13(20)14(21)16-26(24,25)11-7-5-10(6-8-11)17(22)23/h5-8H,1-4,9H2,(H,15,20)(H,16,21)(H,18,19) |
InChI Key |
HISUJYZRENTHCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


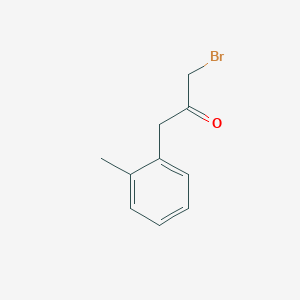

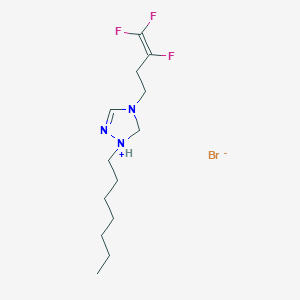
![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
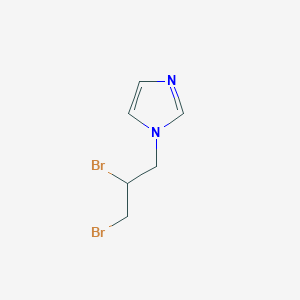
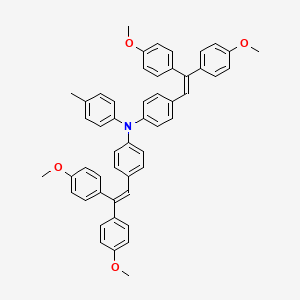
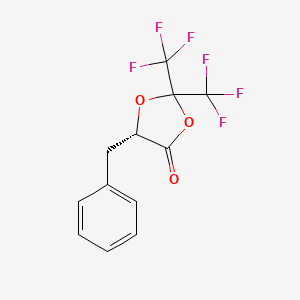
![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
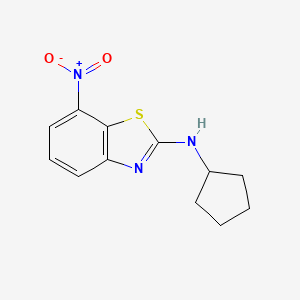
![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)

